galanthamine

Catalog No.
S528644
CAS No.
357-70-0
M.F
C17H21NO3
M. Wt
287.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
galanthamine

CAS Number

357-70-0

Product Name

galanthamine

IUPAC Name

(1S,12S,14R)-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-ol

Molecular Formula

C17H21NO3

Molecular Weight

287.35 g/mol

InChI

InChI=1S/C17H21NO3/c1-18-8-7-17-6-5-12(19)9-14(17)21-16-13(20-2)4-3-11(10-18)15(16)17/h3-6,12,14,19H,7-10H2,1-2H3/t12-,14-,17-/m0/s1

InChI Key

ASUTZQLVASHGKV-JDFRZJQESA-N

SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Solubility

Crystals from water; decomposition 256-257 °C. Sparingly sol in cold; more sol in hot water. Very sparingly sol in alcohol, acetone. /Hydrochloride/
Fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. Less sol in benzene, ether.
1.70e+00 g/L

Synonyms

Galantamin, Galantamine, Galanthamine, Galanthamine Hydrobromide, Lycoremine, Nivalin, Nivaline, Razadyne, Reminyl

Canonical SMILES

CN1CCC23C=CC(CC2OC4=C(C=CC(=C34)C1)OC)O

Isomeric SMILES

CN1CC[C@@]23C=C[C@@H](C[C@@H]2OC4=C(C=CC(=C34)C1)OC)O

Description

The exact mass of the compound Galantamine is 287.1521 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as fairly soluble in hot water; freely soluble in alcohol, acetone, chloroform. less sol in benzene, ether.1.70e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100058. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Amaryllidaceae Alkaloids. It belongs to the ontological category of alkaloid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Cholinesterase Inhibition:

Galantamine acts as a reversible cholinesterase inhibitor. Acetylcholinesterase (AChE) is an enzyme that breaks down acetylcholine, a neurotransmitter important for memory and learning. In Alzheimer's disease, AChE activity increases, leading to decreased acetylcholine levels. Galantamine inhibits AChE, thereby increasing acetylcholine levels in the brain, which may improve cognitive function [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Allosteric Modulation of Nicotinic Receptors:

In addition to inhibiting AChE, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). These receptors are involved in learning, memory, and attention. By enhancing the function of nAChRs, galantamine may further support cognitive function in individuals with Alzheimer's disease [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Clinical Trials and Efficacy:

Galantamine's effectiveness in treating mild to moderate Alzheimer's disease has been evaluated in several large-scale, randomized, double-blind, placebo-controlled clinical trials [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ]. These studies have shown that galantamine can improve cognitive function, daily living activities, and behavioral symptoms in patients with AD [Effect of concomitant use of memantine on mortality and efficacy outcomes of galantamine-treated patients with Alzheimer's disease: post-hoc analysis of a randomized placebo-controlled study | Alzheimer's Research & Therapy ].

Galanthamine is a naturally occurring alkaloid primarily extracted from the bulbs of the snowdrop plant (Galanthus nivalis). It was first isolated in the Soviet Union during the 1940s and has since gained prominence for its pharmacological properties, particularly as a treatment for Alzheimer's disease and other cognitive impairments. Galanthamine functions as a competitive inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission. Its unique mechanism also includes allosteric modulation of nicotinic acetylcholine receptors, which further facilitates the release of acetylcholine in the central nervous system .

Galantamine's therapeutic effects are attributed to its modulation of neurotransmitter systems in the brain. Here's how it works:

  • Acetylcholinesterase inhibition: Galantamine acts as a reversible inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine, a crucial neurotransmitter for memory and cognitive function. By inhibiting AChE, galantamine increases acetylcholine levels in the brain, potentially improving cognitive function in Alzheimer's patients.
  • Allosteric modulation of nicotinic acetylcholine receptors: Galantamine also binds to specific sites on nicotinic acetylcholine receptors, enhancing their function and promoting further cholinergic activity.

Galantamine is generally well-tolerated, but side effects like nausea, vomiting, diarrhea, and dizziness can occur []. It can also interact with other medications, so consulting a healthcare professional before use is essential [].

  • Toxicity: The oral median lethal dose (LD50) in rats is 17 mg/kg []. This indicates moderate toxicity, highlighting the importance of proper dosage and monitoring during treatment.
, primarily involving its tertiary amine structure. The compound can be oxidized to form metabolites such as galanthamine-N-oxide and O-desmethyl-galanthamine through pathways mediated by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4. These metabolic processes yield several derivatives that may not retain significant pharmacological activity . Additionally, galanthamine can participate in intramolecular reactions leading to complex cyclic structures, which are crucial for its synthesis .

Galanthamine exhibits multiple biological activities:

  • Cholinergic Activity: By inhibiting acetylcholinesterase, it increases acetylcholine levels at synaptic clefts, enhancing cognitive functions such as memory and learning.
  • Allosteric Modulation: It binds to nicotinic acetylcholine receptors, enhancing their response to acetylcholine and facilitating neurotransmitter release .
  • Antioxidant Properties: Galanthamine acts as a scavenger for reactive oxygen species, providing neuroprotective effects against oxidative stress .

These activities make galanthamine a candidate for treating neurodegenerative conditions like Alzheimer's disease.

The synthesis of galanthamine has evolved significantly since its initial isolation. Various methods have been developed:

  • Natural Extraction: Initially derived from Galanthus nivalis, this method involves extracting galanthamine from plant sources.
  • Total Synthesis: Recent advancements focus on synthetic approaches that utilize starting materials like N-formamides and involve multiple steps including oxidative coupling reactions and palladium-catalyzed reactions . For example:
    • A notable synthetic route involves the oxidative coupling of amide derivatives using [bis(trifluoroacetoxy)iodo]benzene as an oxidant.
    • Electrosynthesis has also been explored as an alternative to traditional methods, aiming for higher efficiency and yield .

Galanthamine is primarily used in clinical settings for:

  • Alzheimer's Disease: It is prescribed to improve cognitive functions in patients with mild to moderate Alzheimer's disease.
  • Other Cognitive Disorders: It may also be beneficial in treating other forms of dementia and cognitive decline associated with various neurological conditions .
  • Neuroprotection: Its antioxidant properties contribute to its potential use in protecting neurons from damage due to oxidative stress.

Several compounds exhibit similar mechanisms or structures to galanthamine:

CompoundMechanism of ActionUnique Features
RivastigmineAcetylcholinesterase inhibitorDual inhibition of butyrylcholinesterase
DonepezilAcetylcholinesterase inhibitorSelective for acetylcholinesterase
TacrineAcetylcholinesterase inhibitorFirst drug approved for Alzheimer’s; hepatotoxicity concerns
Huperzine AAcetylcholinesterase inhibitorDerived from Huperzia serrata; also enhances memory
PhysostigmineAcetylcholinesterase inhibitorRapidly reversible; used in acute situations

Galanthamine stands out due to its dual action on both nicotinic receptors and acetylcholinesterase, providing a multifaceted approach to enhancing cholinergic function compared to other compounds that primarily inhibit acetylcholinesterase alone .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

Crystals from benzene

XLogP3

1.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

287.15214353 g/mol

Monoisotopic Mass

287.15214353 g/mol

Heavy Atom Count

21

LogP

1.8

Appearance

Solid powder

Melting Point

126-127 °C
269 - 270 °C (hydrogen bromide salt)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

0D3Q044KCA
1T835Z585R

GHS Hazard Statements

Aggregated GHS information provided by 162 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301+H331 (95.06%): Toxic if swallowed or if inhaled [Danger Acute toxicity, oral;
acute toxicity, inhalation];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (99.38%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (99.38%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (99.38%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Galantamine is indicated for the treatment of mild to moderate dementia of the Alzheimer’s type.
FDA Label

Livertox Summary

Galantamine is an oral acetylcholinesterase inhibitor used for therapy of Alzheimer disease. Galantamine is associated with a minimal rate of serum enzyme elevations during therapy and has not been implicated as a cause of clinically apparent liver injury.

Drug Classes

Alzheimer Disease Agents

Therapeutic Uses

Cholinesterase inhibitor
Galanatamine is indicated for the treatment of mild to moderate dementia of the Alzheimer's type. / Included in US product labeling/

Pharmacology

Galantamine is a competitive and reversible inhibitor of acetylcholinesterase that works to increase acetylcholine levels.[L13571] Galantamine acts both centrally and peripherally to inhibit both muscle and brain acetylcholinesterase, thereby increasing cholinergic tone.[A201968] Galantamine is also a positive allosteric modulator of neuronal nicotinic acetylcholine receptors.[A1022,A201968] As dementia is a progressive neurodegenerative disease, galatamine has a negligible effect in altering the course of the underlying process of dementia [L13571] and may exert its therapeutic effectiveness for a short period of time.[A203558] However, galantamine promoted improvements in cognition, global function, activities of daily living, and behavioural symptoms in clinical studies of Alzheimer’s disease.[A1018,A182993] Galantamine exhibited therapeutic efficacy in studies of vascular dementia and Alzheimer’s disease with cerebrovascular disease.[A182993] In one study, galantamine reversed scopolamine-induced acute anticholinergic syndrome that was characterized by drowsiness, disorientation, and delirium.[A201968]

MeSH Pharmacological Classification

Cholinesterase Inhibitors

ATC Code

N - Nervous system
N06 - Psychoanaleptics
N06D - Anti-dementia drugs
N06DA - Anticholinesterases
N06DA04 - Galantamine

Mechanism of Action

Alzheimer’s disease is characterized by progressive, irreversible degeneration of acetylcholine-producing neurons, cognitive impairment, and the accumulation of neurofibrillary tangles and amyloid plaques. The cholinergic system plays a critical role in memory, alongside other important neural functions such as attention, learning, stress response, wakefulness and sleep, and sensory information. Studies show that acetylcholine (ACh) is involved in the modulation of acquisition, encoding, consolidation, reconsolidation, extinction, and retrieval of memory. The gradual loss of cholinergic neurons in Alzheimer’s disease (AD) may, therefore, contribute to the memory loss exhibited by AD patients. Acetylcholinesterase is secreted by cholinergic neurons to rapidly hydrolyze ACh at the synaptic cleft to release acetate and choline. Choline is later recycled back into the presynaptic cholinergic neuron via reuptake by the high-affinity choline transporter. There is some evidence demonstrating the potential involvement of the acetylcholinesterase enzyme in the formation of amyloid fibrils. Galantamine competitively and reversibly inhibits the anticholinesterase enzyme in the CNS (namely in the frontal cortex and hippocampal regions) by binding to the choline-binding site and acyl-binding pocket of the enzyme active site. By blocking the breakdown of ACh, galantamine enhances ACh levels in the synaptic cleft. Nicotinic acetylcholine receptors (nAChR) in the CNS are mostly expressed at the presynaptic neuronal membrane to control the release of multiple neurotransmitters, such as ACh, glutamate, GABA, dopamine, serotonin, norepinephrine. Agonists of nAChRs improve performance in cognitive tasks, while antagonists of nAChR impair cognitive processes. Some studies show a decrease in the expression and activity of nAChRs in patients with AD, which may explain the reduction in central cholinergic neurotransmission in these patients. Galantamine binds to nAChRs at the allosteric site, leading to a conformational change of the receptor, increased ACh release, and increased activity of neighbouring glutaminergic and serotoninergic neurons. The modulation of nAChRs facilitates both excitatory and inhibitory cholinergic transmissions in brain tissues and increases receptor sensitivity. The modulated release of other neurotransmitters by galantamine may also contribute to the upregulation of nAChRs and amelioration of behavioural symptoms in AD.
Galantamine, a tertiary alkaloid, is a competitive and reversible inhibitor of acetylcholinesterase. While the precise mechanism of galantamine's action is unknown, it is postulated to exert its therapeutic effect by enhancing cholinergic function. This is accomplished by increasing the concentration of acetylcholine through reversible inhibition of its hydrolysis by cholinesterase. If this mechanism is correct, galantamine's effect may lessen as the disease process advances and fewer cholinergic neurons remain functionally intact. There is no evidence that galantamine alters the course of the underlying dementing process.
The cause of cognitive impairment in Alzheimer's Disease is not fully understood, it has been shown that acetylcholine producing neurons degenerate. The cholinergic loss has been correlated with cognitive impairment and a density of amyloid plaques. Galantamine is a tertiary alkaloid and it competes with and is a reversible inhibitor of acetylcholinesterase. The exact mechanism of galantamine is not known, but it is believed to enhance cholinergic function.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

23173-12-8
357-70-0

Absorption Distribution and Excretion

Over a dose range of 8-32 mg/day, galantamine exhibits a dose-linear pharmacokinetic profile. The oral bioavailability of galantamine ranges from 90-100%. Following oral administration, the Tmax is about 1 hour. Following 10 hours of administration, the mean galantamine plasma concentrations were 82–97 µg/L for the 24 mg/day dose and 114–126 µg/L for the 32 mg/day dose.
Renal clearance accounts for about 20–25% of total plasma clearance of the drug in healthy individuals: the elimination of galantamine has been shown to be decreased in subjects with renal impairment. Following oral or intravenous administration, approximately 20% of the dose is excreted as unchanged in the urine within 24 h. In a radiolabelled drug study, about 95% and 5% of the total radioactivity was recovered in the urine and feces, respectively. Of the dose recovered in the urine, about 32% was in the unchanged parent compound, and 12% was in the glucuronide form.
The mean volume of distribution is 175 L. About 52.7% of galantamine is distributed to blood cells, the blood to plasma concentration ratio of galantamine is 1.2. Galantamine penetrates the blood–brain barrier.
The renal clearance is 65 mL/min and the total plasma clearance is about 300 mL/min.
Protein binding: Low (18%)
Mean volume of distribution is 175 L.
The maximum inhibition of acetylcholinesterase activity of about 40% was achieved about one hour after a single oral dose of 8 mg galantamine in healthy male subjects.
Galantamine is rapidly and completely absorbed. The absolute oral bioavailability is about 90%. Galantamine shows linear pharmacokinetics with doses ranging from 8 to 32 mg/day.
For more Absorption, Distribution and Excretion (Complete) data for GALANTAMINE (6 total), please visit the HSDB record page.

Metabolism Metabolites

_In vitro_ study findings suggest that about 75% of the drug is metabolized by CYP2D6 and CYP3A4. CYP2D6 promotes O-demethylation of the drug to form O-desmethyl-galantamine and the CYP3A4-mediated pathway forms the galantamine-N-oxide. Important metabolic pathways also include N-demethylation, epimerization, and sulfate conjugation. Other metabolites include norgalantamine, O-desmethyl-galantamine, O-desmethyl-norgalantamine, epigalantamine and galantaminone, which do not retain clinically significant pharmacology activities. Galantamine can also undergo glucuronidation: in one oral radiolabeled drug study in poor and extensive CYP2D6 metabolizers, about 14-24% of the total radioactivity was identified as galantamine glucuronide 8 hours post-dose. O-demethylation by CYP2D6 becomes prominent in patients with who are extensive metabolizers of CYP2D6, but unchanged galatamine (39-77%) and its glucuronide metabolite (14-24%) predominated in the plasma of both poor and extensive metabolizers of CYP2D6 in a radiolabelled drug study. The total plasma clearance, or nonrenal clearnace, accounts for 20–25% of drug elimination.
In studies of oral 3(H)-galantamine, unchanged galantamine and its glucuronide, accounted for most plasma radioactivity in poor and extensive CYP2D6 metabolizers. Up to 8 hours post-dose, unchanged galantamine accounted for 39-77% of the total radioactivity in the plasma, and galantamine glucuronide for 14-24%. By 7 days, 93- 99% of the radioactivity had been recovered, with about 95% in urine and about 5% in the feces. Total urinary recovery of unchanged galantamine accounted for, on average, 32% of the dose and that of galantamine glucuronide for another 12% on average.
Galantamine is metabolized by hepatic cytochrome P450 enzymes, glucuronidated, and excreted unchanged in the urine. In vitro studies indicate that cytochrome CYP2D6 and CYP3A4 were the major cytochrome P450 isoenzymes involved in the metabolism of galantamine, and inhibitors of both pathways increase oral bioavailability of galantamine modestly. O-demethylation, mediated by CYP2D6 was greater in extensive metabolizers of CYP2D6 than in poor metabolizers. In plasma from both poor and extensive metabolizers, however, unchanged galantamine and its glucuronide accounted for most of the sample radioactivity.
Galantamine is metabolized by hepatic cytochrome p450 enzymes.
Galantamine has known human metabolites that include [(1S,12S,14R)-14-hydroxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-9-yl] hydrogen sulfate, O-Desmethylgalantamine, Galantamine N-oxide, and N-desmethylgalantamine.

Associated Chemicals

Galantamine hydrobromide;69353-21-5

Wikipedia

Galantamine
Cobaltocene

Drug Warnings

In two randomized placebo controlled trials of 2 years duration in subjects with mild cognitive impairment (MCI), a total of 13 subjects on razadyne (n=1026) and 1 subject on placebo (n=1022) died. The deaths were due to various causes which could be expected in an elderly population; about half of the razadyne deaths appeared to result from various vascular causes (myocardial infarction, stroke, and sudden death). Although the difference in mortality between razadyne and placebo-treated groups in these two studies was significant, the results are highly discrepant with other studies of razadyne. Specifically, in these two MCI studies, the mortality rate in the placebo-treated subjects was markedly lower than the rate in placebo-treated patients in trials of razadyne in Alzheimer's disease or other dementias (0.7 per 1000 person years compared to 22-61 per 1000 person years, respectively). Although the mortality rate in the razadyne-treated MCI subjects was also lower than that observed in razadyne -treated patients in Alzheimer's disease and other dementia trials (10.2 per 1000 person years compared to 23-31 per 1000 person years, respectively), the relative difference was much less. When the Alzheimer's disease and other dementia studies were pooled (n=6000), the mortality rate in the placebo group numerically exceeded that in the razadyne group. Furthermore, in the MCI studies, no subjects in the placebo group died after 6 months, a highly unexpected finding in this population. Individuals with mild cognitive impairment demonstrate isolated memory impairment greater than expected for their age and education, but do not meet current diagnostic criteria for Alzheimer's disease.
FDA Pregnancy Risk Category: B /NO EVIDENCE OF RISK IN HUMANS. Adequate, well controlled studies in pregnant women have not shown increased risk of fetal abnormalities despite adverse findings in animals, or, in the absence of adequate human studies, animal studies show no fetal risk. The chance of fetal harm is remote but remains a possibility./
Potential for increased risk of seizures secondary to cholinergic activity (seizures also may be a manifestation of Alzheimer's disease).
Adverse effects reported in 5% or more of patients receiving galantamine hydrobromide and with an incidence of at least twice that of placebo include nausea, vomiting, diarrhea, anorexia, weight decrease. Most of these adverse effects occurred during the upward titration of dosages. Administration of galantamine with food, use of antiemetic agents, and ensuring adequate fluid intake may reduce the impact of these adverse events.
For more Drug Warnings (Complete) data for GALANTAMINE (14 total), please visit the HSDB record page.

Biological Half Life

Galantamine has a terminal half-life of about 7 hours.
Elimination half-life: 7 hours

Use Classification

Pharmaceuticals

Methods of Manufacturing

Originally isolated from the Caucasian snowdrop (Galanthus wrornowii VEL)

General Manufacturing Information

To minimize confusion between drug names that look or sound alike, the FDA reviews about 400 brand names a year before they are marketed. About one-third are rejected. The last time the FDA changed a drug name after it was approved was in 2005, when the diabetes drug Amaryl was being confused with the Alzheimer's medication Reminyl, and one person died. Now the Alzheimer's medicine is called Razadyne.
Inhibits acetylcholinesterase activity and is sold in the USSR

Interactions

/Concurrent use of cimetidine or paroxetine with galantamine/ may increase the bioavailability of galantamine.
Concurrent use /of anticholinergics with galantamine/ may decrease the effects of these medications.
Galantamine is likely to exaggerate the neuromuscular blockade effects of succinylcholine-type and similar neuromuscular blocking agents during anesthesia.
Galantamine /used concurrently with nonsteroidal anti-inflammatory drugs (NSAIDs)/ may increase gastric acid secretion, which may contribute to gastrointestinal irritation; patient should be monitored for occult gastrointestinal bleeding.
For more Interactions (Complete) data for GALANTAMINE (6 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Agrawal M, Saraf S, Saraf S, Antimisiaris SG, Chougule M, Shoyele SA, Alexander A. Nose-to-brain drug delivery: An update on clinical challenges and progress towards approval of anti-Alzheimer drugs. J Control Release. 2018 May 14. pii: S0168-3659(18)30268-2. doi: 10.1016/j.jconrel.2018.05.011. [Epub ahead of print] Review. PubMed PMID: 29772289.
2: Hsu WY, Lane HY, Lin CH. Medications Used for Cognitive Enhancement in Patients With Schizophrenia, Bipolar Disorder, Alzheimer's Disease, and Parkinson's Disease. Front Psychiatry. 2018 Apr 4;9:91. doi: 10.3389/fpsyt.2018.00091. eCollection 2018. Review. PubMed PMID: 29670547; PubMed Central PMCID: PMC5893641.
3: Tammenmaa-Aho I, Asher R, Soares-Weiser K, Bergman H. Cholinergic medication for antipsychotic-induced tardive dyskinesia. Cochrane Database Syst Rev. 2018 Mar 19;3:CD000207. doi: 10.1002/14651858.CD000207.pub2. Review. PubMed PMID: 29553158.
4: Mezeiova E, Spilovska K, Nepovimova E, Gorecki L, Soukup O, Dolezal R, Malinak D, Janockova J, Jun D, Kuca K, Korabecny J. Profiling donepezil template into multipotent hybrids with antioxidant properties. J Enzyme Inhib Med Chem. 2018 Dec;33(1):583-606. doi: 10.1080/14756366.2018.1443326. Review. PubMed PMID: 29529892.
5: Kalász H, Ojha S, Tekes K, Szőke É, Mohanraj R, Fahim M, Adeghate E, Adem A. Pharmacognostical Sources of Popular Medicine To Treat Alzheimer's Disease. Open Med Chem J. 2018 Feb 16;12:23-35. doi: 10.2174/1874104501812010023. eCollection 2018. Review. PubMed PMID: 29515678; PubMed Central PMCID: PMC5827296.
6: Khoury R, Rajamanickam J, Grossberg GT. An update on the safety of current therapies for Alzheimer's disease: focus on rivastigmine. Ther Adv Drug Saf. 2018 Mar;9(3):171-178. doi: 10.1177/2042098617750555. Epub 2018 Jan 8. Review. PubMed PMID: 29492246; PubMed Central PMCID: PMC5810854.
7: Gómez-Coronado N, Walker AJ, Berk M, Dodd S. Current and Emerging Pharmacotherapies for Cessation of Tobacco Smoking. Pharmacotherapy. 2018 Feb;38(2):235-258. doi: 10.1002/phar.2073. Epub 2018 Jan 29. Review. PubMed PMID: 29250815.
8: Sahoo AK, Dandapat J, Dash UC, Kanhar S. Features and outcomes of drugs for combination therapy as multi-targets strategy to combat Alzheimer's disease. J Ethnopharmacol. 2018 Apr 6;215:42-73. doi: 10.1016/j.jep.2017.12.015. Epub 2017 Dec 14. Review. PubMed PMID: 29248451.
9: May BH, Feng M, Hyde AJ, Hügel H, Chang SY, Dong L, Guo X, Zhang AL, Lu C, Xue CC. Comparisons between traditional medicines and pharmacotherapies for Alzheimer disease: A systematic review and meta-analysis of cognitive outcomes. Int J Geriatr Psychiatry. 2018 Mar;33(3):449-458. doi: 10.1002/gps.4830. Epub 2017 Dec 14. Review. PubMed PMID: 29239495.
10: Seo EJ, Fischer N, Efferth T. Phytochemicals as inhibitors of NF-κB for treatment of Alzheimer's disease. Pharmacol Res. 2018 Mar;129:262-273. doi: 10.1016/j.phrs.2017.11.030. Epub 2017 Nov 24. Review. PubMed PMID: 29179999.
11: Hiremathad A, Piemontese L. Heterocyclic compounds as key structures for the interaction with old and new targets in Alzheimer's disease therapy. Neural Regen Res. 2017 Aug;12(8):1256-1261. doi: 10.4103/1673-5374.213541. Review. PubMed PMID: 28966636; PubMed Central PMCID: PMC5607816.
12: Kim SH, Kandiah N, Hsu JL, Suthisisang C, Udommongkol C, Dash A. Beyond symptomatic effects: potential of donepezil as a neuroprotective agent and disease modifier in Alzheimer's disease. Br J Pharmacol. 2017 Dec;174(23):4224-4232. doi: 10.1111/bph.14030. Epub 2017 Oct 29. Review. PubMed PMID: 28901528; PubMed Central PMCID: PMC5715569.
13: Swedish Council on Health Technology Assessment. Dementia -- Caring, Ethics, Ethnical and Economical Aspects: A Systematic Review [Internet]. Stockholm: Swedish Council on Health Technology Assessment (SBU); 2008 Jun. Available from http://www.ncbi.nlm.nih.gov/books/NBK447961/ PubMed PMID: 28876770.
14: Glynn-Servedio BE, Ranola TS. AChE Inhibitors and NMDA Receptor Antagonists in Advanced Alzheimer's Disease. Consult Pharm. 2017 Sep 1;32(9):511-518. doi: 10.4140/TCP.n.2017.511. Review. PubMed PMID: 28855009.
15: Mehta N, Rodrigues C, Lamba M, Wu W, Bronskill SE, Herrmann N, Gill SS, Chan AW, Mason R, Day S, Gurwitz JH, Rochon PA. Systematic Review of Sex-Specific Reporting of Data: Cholinesterase Inhibitor Example. J Am Geriatr Soc. 2017 Oct;65(10):2213-2219. doi: 10.1111/jgs.15020. Epub 2017 Aug 18. Review. PubMed PMID: 28832937.
16: Prinsloo G, Marokane CK, Street RA. Anti-HIV activity of southern African plants: Current developments, phytochemistry and future research. J Ethnopharmacol. 2018 Jan 10;210:133-155. doi: 10.1016/j.jep.2017.08.005. Epub 2017 Aug 12. Review. PubMed PMID: 28807850.
17: Farooq MU, Min J, Goshgarian C, Gorelick PB. Pharmacotherapy for Vascular Cognitive Impairment. CNS Drugs. 2017 Sep;31(9):759-776. doi: 10.1007/s40263-017-0459-3. Review. PubMed PMID: 28786085.
18: Euwema MS, Swanson TJ. Toxicity, Deadly Single Dose Agents. 2017 Oct 6. StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2018 Jan-. Available from http://www.ncbi.nlm.nih.gov/books/NBK441849/ PubMed PMID: 28722879.
19: Ramsay RR, Tipton KF. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules. 2017 Jul 15;22(7). pii: E1192. doi: 10.3390/molecules22071192. Review. PubMed PMID: 28714881.
20: Zanforlin E, Zagotto G, Ribaudo G. An Overview of New Possible Treatments of Alzheimer's Disease, Based on Natural Products and Semi-Synthetic Compounds. Curr Med Chem. 2017 Nov 17;24(34):3749-3773. doi: 10.2174/0929867324666170712161829. Review. PubMed PMID: 28707586.

Explore Compound Types